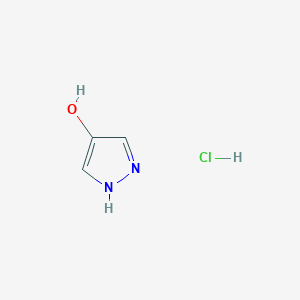

1H-pyrazol-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

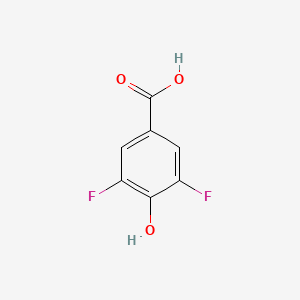

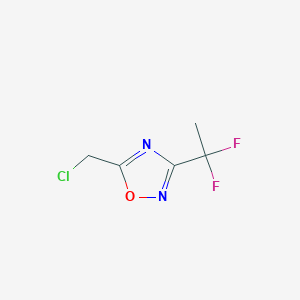

1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including this compound, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique

Optoelectronic Applications

A study on oligo-pyrazole-based thin films synthesized from pyrazole derivatives showcased their potential in optoelectronics. The films exhibited optical properties suitable for applications in this field, such as desirable absorbance, transmittance, and optical band gaps, indicating their utility in the development of new optoelectronic devices (Cetin, Korkmaz, & Bildirici, 2018).

Fluorescent Property Evaluation

Another research effort synthesized a series of 1,3,5-triaryl-2-pyrazolines that displayed fluorescence properties. These properties suggest potential uses in the development of fluorescent materials for various applications, including biochemical sensing and imaging (Hasan, Abbas, & Akhtar, 2011).

Corrosion Inhibition

The corrosion inhibition of iron in hydrochloric acid solutions by pyrazole derivatives was examined, revealing that these compounds can effectively protect metals from corrosion. This finding is significant for industries seeking eco-friendly corrosion inhibitors for use in harsh chemical environments (Khaled, Abdel-Rehim, & Sakr, 2012).

Metal-Organic Frameworks (MOFs)

Research on pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites has shown these structures to possess high thermal and chemical stability, making them candidates for applications in gas storage, catalysis, and as materials for extreme conditions (Colombo et al., 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, pyrazole derivatives have been explored for their potential as COX-2 inhibitors, indicating their relevance in the development of anti-inflammatory drugs (Patel et al., 2004). Additionally, novel pyrazole SKF-96365 analogues have been investigated as inhibitors of store-operated calcium entry (SOCE), which could have implications for treating diseases associated with abnormal calcium signaling (Dago et al., 2018).

Antileishmanial Activity

Pyrazolopyridine derivatives have been synthesized and evaluated for their antileishmanial activity, contributing to the search for new treatments for leishmaniasis, a tropical disease caused by Leishmania parasites (de Mello et al., 2004).

Mécanisme D'action

Target of Action

1H-pyrazol-4-ol hydrochloride primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior . Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase 1C, potentially altering their normal functioning .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to estrogen signaling and alcohol metabolism .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . .

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .

Cellular Effects

Other pyrazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-4-ol hydrochloride at different dosages in animal models have not been reported. Other pyrazole derivatives have shown varying effects at different dosages .

Propriétés

IUPAC Name |

1H-pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVCMGIFKRFCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803591-08-3 |

Source

|

| Record name | 1H-pyrazol-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)